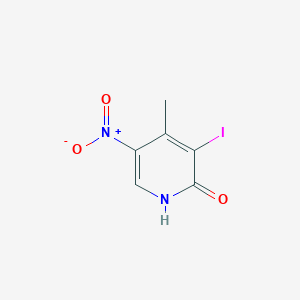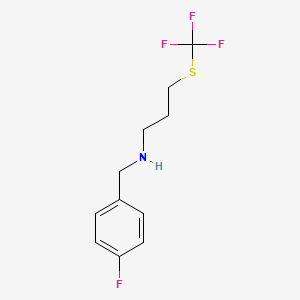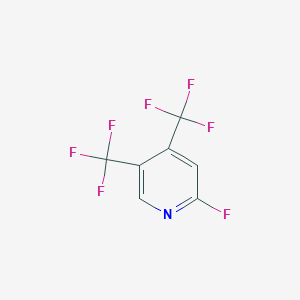
2-Fluoro-4,5-bis-trifluoromethyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4,5-bis-trifluoromethyl-pyridine is a fluorinated pyridine derivative characterized by the presence of both fluorine and trifluoromethyl groups on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine typically involves the introduction of fluorine and trifluoromethyl groups onto the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This process can yield a mixture of fluorinated pyridines . Another approach involves the use of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as a starting material, which is then treated with various reagents to introduce additional fluorine atoms .
Análisis De Reacciones Químicas
2-Fluoro-4,5-bis-trifluoromethyl-pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
2-Fluoro-4,5-bis-trifluoromethyl-pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine is largely influenced by its electron-withdrawing fluorine atoms, which can affect the compound’s reactivity and interactions with other molecules. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, by forming stable complexes that alter their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-Fluoro-4,5-bis-trifluoromethyl-pyridine can be compared to other fluorinated pyridines, such as 2-fluoro-4-(trifluoromethyl)pyridine and 2,6-difluoropyridine. While these compounds share similar structural features, this compound is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing capabilities and influence its chemical behavior .
Similar compounds include:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,6-Difluoropyridine
- 2,4-Difluorophenyl-5-(trifluoromethyl)pyridine
Propiedades
Fórmula molecular |
C7H2F7N |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
2-fluoro-4,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H |
Clave InChI |
DKOZSZIKQCYCJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


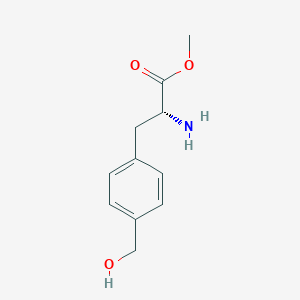
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
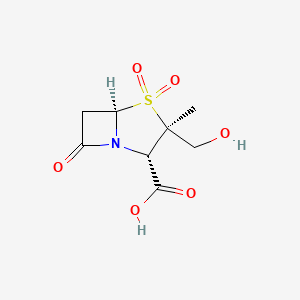
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
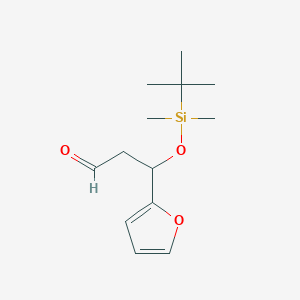
![5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde](/img/structure/B11761022.png)
